molecular formula C6H12N2 B1629100 1-Azabicyclo[2.2.1]heptan-3-amine CAS No. 773056-73-8

1-Azabicyclo[2.2.1]heptan-3-amine

Cat. No.: B1629100
CAS No.: 773056-73-8
M. Wt: 112.17 g/mol
InChI Key: LZEPFDKCZQKGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[2.2.1]heptan-3-amine is a chiral bicyclic amine that serves as a privileged, rigid scaffold in medicinal chemistry and drug discovery . Its three-dimensional structure provides a stable framework to display functional groups in a specific spatial orientation, which is crucial for enhancing binding affinity and selectivity toward biological targets . This compound is of significant interest as a key synthetic intermediate for the development of novel therapeutic agents. A primary research application of this scaffold is in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes . For instance, derivatives based on the analogous 2-azabicyclo[2.2.1]heptane structure have been developed into potent DPP-4 inhibitors, such as the compound "neogliptin," which demonstrates low nanomolar activity . The constrained nature of the bicyclic framework helps to pre-organize the molecule for optimal interaction with the enzyme's active site, potentially leading to more effective and stable drug candidates . Beyond diabetes research, this amine and its derivatives have also been investigated as ligands for nicotinic acetylcholine receptors (nAChRs), making them valuable tools for neuroscience research and the development of treatments for neurological disorders . The specific stereochemistry of the compound, available in various isomeric forms such as (3S,4R) and (3R,4S), is a critical parameter that dictates its biological activity and is essential for creating enantiomerically pure pharmaceuticals . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, referring to the relevant Safety Data Sheet for detailed hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[2.2.1]heptan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEPFDKCZQKGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622009
Record name 1-Azabicyclo[2.2.1]heptan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773056-73-8
Record name 1-Azabicyclo[2.2.1]heptan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Azabicyclo 2.2.1 Heptan 3 Amine and Its Precursors

Foundational Strategies for Azabicyclo[2.2.1]heptane Core Construction

The formation of the strained 1-azabicyclo[2.2.1]heptane ring system is a significant chemical challenge that has been addressed through several innovative synthetic strategies. These methods primarily revolve around intramolecular cyclization reactions, where careful consideration of stereochemistry is paramount.

Intramolecular cyclization is a cornerstone in the synthesis of the azabicyclo[2.2.1]heptane core. This strategy involves the formation of one of the rings from a pre-existing cyclic precursor. A common approach is the base-mediated heterocyclization of substituted cyclohexane (B81311) derivatives. For instance, the treatment of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates with a base like sodium hydride in a solvent such as dimethylformamide (DMF) can induce an intramolecular cyclization to yield the 7-azabicyclo[2.2.1]heptane skeleton. leah4sci.com A similar strategy involves the base-promoted internal nucleophilic displacement of a methanesulfonate (B1217627) group to form the bicyclic system in high yield. masterorganicchemistry.com

Another powerful cyclization method involves radical reactions. Intramolecular 1,5-hydrogen abstraction promoted by an N-amido radical can lead to the formation of the bicyclic system under neutral conditions. google.com The versatility of the 7-azabicyclo[2.2.1]heptane-1-carboxylic acid as a precursor allows for the generation of bridgehead radicals, which can then be used to introduce various substituents. acs.org Furthermore, the intramolecular cyclization of precursors like syn-4-N-methylaminocyclohexane 1,2-epoxide has been shown to produce the corresponding bicyclic alcohol as a single product. capes.gov.br

A different approach to the bicyclic core starts from a pyrrolidine (B122466) derivative. An enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives commences with trans-4-hydroxy-L-proline. The key steps involve the conversion of the pyrrolidine ring into a suitable precursor which, after a series of transformations including reduction and mesylation, undergoes deprotection and subsequent cyclization to yield the desired bicyclic structure.

Achieving stereochemical control is a critical aspect of synthesizing the azabicyclo[2.2.1]heptane scaffold, as the biological activity of these compounds is often dependent on their stereochemistry. One effective strategy is to start from a chiral precursor, thereby transferring the existing stereochemistry to the final product. An example of this is the enantiospecific synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives from trans-4-hydroxy-L-proline. Similarly, enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol can be used as a chiral template for further syntheses.

The stereochemical outcome of cyclization reactions can also be influenced by the protecting group on the nitrogen atom. In free radical-mediated cyclizations, the choice of the protecting group can have a critical effect on the reaction's outcome. researchgate.net Additionally, the stereochemistry of the starting material can dictate the stereochemistry of the product, as seen in the intramolecular cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide, which exclusively yields the exo-alcohol. capes.gov.br Asymmetric catalysis provides another avenue for stereochemical control. The use of chiral ligands in catalytic systems can lead to the formation of specific enantiomers of the bicyclic product. google.com

Starting MaterialCyclization StrategyKey Features
Alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamatesBase-mediated heterocyclizationForms the 7-azabicyclo[2.2.1]heptane skeleton. leah4sci.com
Aminoalditol derivativesIntramolecular N-glycosidation via N-amido radicalProceeds through a 1,5-hydrogen abstraction. google.com
trans-4-hydroxy-L-prolineDeprotection-induced cyclization of a pyrrolidine derivativeEnantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives.
syn-4-N-methylaminocyclohexane 1,2-epoxideIntramolecular cyclizationYields a single stereoisomer of the product. capes.gov.br

Established Synthetic Routes to 1-Azabicyclo[2.2.1]heptan-3-amine

Once the bicyclic core is established, the introduction of the 3-amino group is the next crucial step. Several methods have been developed for this transformation, starting from various precursors.

Reductive amination is a direct and widely used method for the synthesis of amines from ketones. In the context of this compound synthesis, this involves the reaction of the corresponding ketone, 1-azabicyclo[2.2.1]heptan-3-one, with an amine source, typically ammonia, in the presence of a reducing agent. researchgate.net The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaCNBH₃). researchgate.netgoogle.com A related approach involves the ozonolysis of an unsaturated bicyclic lactam, leading to a diformyl intermediate which then undergoes reductive amination and cyclization to form a bicyclic lactam derivative. google.com

Ketone PrecursorReagentsProductReference
1-Azabicyclo[2.2.1]heptan-3-oneAmmonia, Sodium Borohydride (NaBH₄)This compound researchgate.net
Diformyl intermediate from ozonolysisBenzylamine, Sodium Cyanoborohydride (NaCNBH₃)Bicyclic lactam derivative google.com

The reaction of Grignard reagents with nitriles is a classic method for the formation of ketones. unirioja.esnih.gov In the synthesis of precursors to this compound, a Grignard reagent can add to a bicyclic nitrile, such as 1-azabicyclo[2.2.1]heptane-3-carbonitrile, to form an imine intermediate. Subsequent hydrolysis of this imine with aqueous acid yields a ketone. unirioja.esnih.gov It is important to note that this sequence directly produces a ketone, not an amine. To obtain the target this compound from the nitrile precursor via a Grignard reaction, the intermediate imine would need to be reduced, or the resulting ketone would have to undergo a subsequent reaction such as reductive amination. The direct hydrolysis of the imine formed from the Grignard addition leads to a ketone. This method has been noted to sometimes suffer from poor stereoselectivity.

Palladium-catalyzed reactions have emerged as powerful tools in the synthesis of complex amines and bicyclic systems. One such approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which allows for the construction of the oxygenated 2-azabicyclo[2.2.1]heptane framework in a single step. This reaction can tolerate a range of functional groups on the cyclopentene (B43876) starting material.

Another significant palladium-catalyzed method is the cross-coupling amination reaction, which is used to form N-aryl substituted 7-azabicyclo[2.2.1]heptane derivatives. capes.gov.br This reaction typically involves the coupling of 7-azabicyclo[2.2.1]heptane with an aryl halide in the presence of a palladium catalyst and a suitable ligand, such as a bisimidazol-2-ylidene complex. capes.gov.br While this method is primarily for derivatization of the bicyclic amine, it highlights the utility of palladium catalysis in forming C-N bonds within this system. Palladium catalysis has also been employed in intramolecular cyclization reactions to construct the bicyclic core.

Coupling-Deprotection Strategies for Scalable Synthesis

For the large-scale production of 1-azabicyclo[2.2.1]heptane derivatives, coupling-deprotection strategies are often employed due to their potential for high throughput and scalability. These multi-step sequences involve the formation of key bonds to build the bicyclic core, followed by the removal of protecting groups to yield the final amine.

A scalable approach has been reported for the synthesis of both exo- and endo-7-azabicyclo[2.2.1]heptan-2-amines. researchgate.net This method begins with meso-tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, a readily accessible starting material. The synthesis proceeds through a series of key transformations including selective reductions and deprotection steps, which can be performed on a multigram scale without significant loss of yield or selectivity. researchgate.net For instance, the synthesis of exo-7-azabicyclo[2.2.1]heptan-2-amine involves a reductive amination process followed by global deprotection. researchgate.net Such patent-derived coupling-deprotection routes are noted for their scalability, making them suitable for industrial applications.

Table 1: Key Steps in a Scalable Synthesis of 7-Azabicyclo[2.2.1]heptan-2-amine Derivatives researchgate.net

scienceStepdescriptionDescriptioncheck_circleKey Feature
Starting MaterialUtilizes meso-tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate.Accessible meso compound allows for asymmetric transformations.
Selective ReductionReduction of the ketone intermediate under specific conditions (e.g., LiBH₄) to yield the corresponding alcohol.Control of reaction conditions allows for selective formation of alcohol isomers.
AminationReductive amination of ketone precursors with agents like benzylamine.Efficiently installs the desired amine functionality.
DeprotectionGlobal deprotection using strong acid (e.g., 6 N HCl) to remove protecting groups like Boc and phenylsulfonyl.Provides the final amine product in high yield.

Asymmetric Synthesis and Enantiomeric Resolution of 1-Azabicyclo[2.2.1]heptane Derivatives

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, methods to obtain enantiomerically pure azabicyclo[2.2.1]heptane derivatives are of paramount importance. This is achieved through two main strategies: asymmetric synthesis, where chirality is introduced during the reaction sequence, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Stereoselective cyclization is a powerful strategy for establishing the desired stereochemistry in the bicyclic framework from the outset. One notable approach is the asymmetric desymmetrization of a meso starting material. For example, optically pure 7-azabicyclo[2.2.1]hept-2-one has been synthesized via the asymmetric desymmetrization of a meso precursor, which then serves as a versatile chiral template for further elaborations. acs.org

Other key stereoselective cyclization techniques include:

Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction between an imine and a diene can be rendered stereoselective by using chiral auxiliaries, leading to the formation of chiral 2-azabicyclo[2.2.1]heptane derivatives. pwr.edu.ploxfordabstracts.com

Intramolecular Cyclization: The intramolecular cyclization of acyclic precursors containing stereocenters can proceed with high stereocontrol. For instance, the cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide was found to produce exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol as the sole product. acs.org

Metal-Catalyzed Cyclization: Gold(I)-catalyzed intramolecular dehydrative amination of a sulfamate (B1201201) ester tethered to an allylic alcohol has been used to create a cyclic intermediate. This is followed by an intramolecular Mitsunobu reaction to form a 3-oxa-2-thia-1-azabicyclo[2.2.1]heptane derivative, a key step in a stereoselective total synthesis. chemistryviews.org

Chiral resolution is a classical and industrially viable method for separating enantiomers. This technique takes advantage of the basicity of the nitrogen atom within the azabicyclo[2.2.1]heptane scaffold. By reacting the racemic amine with a single enantiomer of a chiral acid, a pair of diastereomeric salts is formed. google.comgoogle.com

These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. google.comscribd.comscielo.org.za After separation, the desired enantiomer of the amine can be recovered by treating the salt with a base.

Table 2: Common Chiral Resolving Agents for Azabicyclo[2.2.1]heptane Derivatives google.comgoogle.com

bubble_chartChiral AcidcategoryTypeinfoApplication Note
Di-p-toluoyltartaric acidTartaric Acid DerivativeCommonly used for resolving racemic amines, including 2-azabicyclo[2.2.1]heptan-3-one derivatives. google.com
Mandelic acidα-Hydroxy Carboxylic AcidEffective in forming diastereomeric salts with different solubilities. google.comgoogle.com
Dibenzoyl tartaric acidTartaric Acid DerivativeAnother effective tartaric acid-based resolving agent. google.comgoogle.com
10-Camphorsulfonic acidSulfonic AcidA strong chiral acid used for resolving basic compounds. google.comgoogle.com
QuinineCinchona Alkaloid (Base)While a base, it is a classic resolving agent used for separating racemic acids through diastereomeric salt formation. scielo.org.za

A highly efficient and modern approach to constructing the 7-azabicyclo[2.2.1]heptane (also known as 7-azanorbornane) core is through a diastereoselective [3+2] cycloaddition reaction. nih.govacs.orgnih.gov This method involves the reaction between a tertiary amine N-oxide (such as a pyrrolidine N-oxide) and a substituted alkene. nih.govnih.gov

This strategy is notable for its efficiency, proceeding in high yields (up to 97%) and excellent diastereomeric ratios (up to >20:1). nih.govacs.orgnih.gov The reaction benefits from using commercially available or easily accessible starting materials. nih.govacs.org Computational studies using Density Functional Theory (DFT) suggest that the high diastereoselectivity observed is primarily controlled by steric factors, favoring the formation of the endo product. nih.govnih.govfigshare.com This cycloaddition provides a more concise route to these scaffolds compared to traditional multi-step methods like the Diels-Alder reaction of N-protected pyrroles, which often suffer from poor diastereoselectivity. nih.govacs.org

Table 3: Summary of Diastereoselective [3+2] Cycloaddition nih.govnih.gov

fact_checkParameterassessmentFinding
ReactantsTertiary amine N-oxides and substituted alkenes
Reaction Type[3+2] Cycloaddition
YieldUp to 97%
Diastereomeric RatioUp to >20:1
Selectivity ControlSteric considerations, as supported by DFT calculations

Industrial Considerations in the Preparation of Azabicyclo[2.2.1]heptane Scaffolds

The transition from a laboratory-scale synthesis to industrial production introduces a range of practical and economic considerations. For the azabicyclo[2.2.1]heptane scaffold, several factors are critical for ensuring a viable and efficient manufacturing process.

Scalability: The chosen synthetic route must be amenable to scale-up. Coupling-deprotection strategies and certain cycloaddition reactions are often designed with scalability in mind. researchgate.net The ability to perform reactions on a multigram or kilogram scale without compromising yield or purity is essential. researchgate.net

Cost and Availability of Starting Materials: Industrial processes favor routes that begin with inexpensive and readily available precursors. nih.govacs.org Complex starting materials that require their own multi-step synthesis are generally avoided.

Stereochemical Control: For chiral targets, the method of achieving enantiomeric purity is a major decision point. While asymmetric synthesis can be elegant, classical resolution via diastereomeric salt formation is often a robust, cost-effective, and reliable method for large-scale production. google.com

Process Safety and Environmental Impact: Industrial routes must be safe to operate. This includes considering the flammability of reagents and intermediates—the 2-azabicyclo[2.2.1]heptane scaffold itself is noted to lack inherent flammability. The use of hazardous reagents and the generation of toxic waste must be minimized.

Advanced Reaction Chemistry of 1 Azabicyclo 2.2.1 Heptan 3 Amine and Its Derivatives

Functional Group Transformations of the Amine Moiety

The primary amine group of 1-azabicyclo[2.2.1]heptan-3-amine is a key site for synthetic modification, allowing for the introduction of a wide variety of functional groups through acylation, alkylation, and the formation of quaternary ammonium (B1175870) salts.

The primary amine of 1-azabicyclo[2.2.1]heptane derivatives can be readily acylated to form amides. le.ac.uk This transformation typically involves the reaction of the amine with an acylating agent such as an acyl chloride or anhydride. For instance, N-acyl derivatives of the related 7-azabicyclo[2.2.1]heptane system have been synthesized, although these reactions may necessitate longer reaction times compared to simpler, non-strained cyclic amines. cdnsciencepub.com The resulting amides are important for understanding the conformational properties of these bicyclic systems, as the amide bond isomerization between cis and trans forms is a critical aspect of their chemistry. unirioja.es

Alkylation of the amine moiety leads to the formation of secondary and tertiary amines. This can be achieved using alkyl halides. However, the direct alkylation of amines with alkyl halides can sometimes lead to a mixture of products due to the increasing nucleophilicity of the resulting secondary and tertiary amines, a phenomenon that can lead to over-alkylation. masterorganicchemistry.com A common strategy to achieve mono-alkylation is through reductive amination of a ketone precursor.

Table 1: Representative Acylation and Alkylation Reactions of Azabicyclo[2.2.1]heptane Systems

Reactant Reagent Product Type Reference
7-Azabicyclo[2.2.1]heptane Acyl Chloride N-Acyl derivative cdnsciencepub.com
2-Azabicyclo[2.2.1]heptan-5-amine Alkyl Halide Substituted amine
2-Azabicyclo[2.2.1]heptan-5-one NH4OAc, NaBH3CN 5-Amino derivative (via reductive amination)

The nitrogen atom of the azabicyclic core can be further alkylated to form quaternary ammonium salts. One synthetic route to quaternary derivatives of the 1-azabicyclo[2.2.1]heptyl system involves the tin hydride-induced cyclization of a monocyclic precursor, 1-methyl-1-iodomethyl-4-methylene-1-azoniacyclohexyl iodide. acs.org This radical cyclization proceeds efficiently to yield the bicyclic quaternary salt. acs.org The formation of quaternary ammonium salts is a common transformation for tertiary amines when treated with excess alkyl halides. masterorganicchemistry.com For instance, the 7,7-dimethiodide derivative of 7-azabicyclo[2.2.1]heptane has been reported. cdnsciencepub.com

Chemical Reactivity of the Azabicyclo[2.2.1]heptane Core

The rigid and strained nature of the azabicyclo[2.2.1]heptane core influences its reactivity, particularly at the bridgehead nitrogen atom and adjacent carbons.

The bridgehead nitrogen atom in the 1-azabicyclo[2.2.1]heptane system can undergo oxidation. Reagents such as potassium permanganate (B83412) or chromium trioxide are capable of oxidizing this nitrogen. In a related system, the oxidation of 5R,6S-isopropylidenedioxy-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane has been achieved using ruthenium dioxide (RuO₂) and sodium periodate (B1199274) (NaIO₄) to yield the corresponding lactam. google.com This demonstrates that the nitrogen atom within the bicyclic framework is susceptible to oxidation, leading to the formation of a carbonyl group at an adjacent carbon.

The ketone precursor, 1-azabicyclo[2.2.1]heptan-3-one, is a versatile intermediate that can be reduced to the corresponding alcohol or amine. Catalytic hydrogenation is a common method for the reduction of related unsaturated precursors. For example, (1S)-(+)-2-azabicyclo[2.2.1]hept-5-en-3-one can be hydrogenated to the saturated ketone with 10% palladium on activated carbon. The ketone itself can be reduced to the corresponding alcohol. For instance, the reduction of N-Boc-2-azabicyclo[2.2.1]heptan-5-one with sodium borohydride (B1222165) (NaBH₄) yields the corresponding endo-alcohol. The stereoselectivity of this reduction is influenced by the steric hindrance of the bicyclic system.

Table 2: Reduction Reactions of Azabicyclo[2.2.1]heptanone Precursors

Reactant Reagent/Catalyst Product Reference
(1S)-(+)-2-Azabicyclo[2.2.1]hept-5-en-3-one H₂, 10% Pd/C (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one
N-Boc-2-azabicyclo[2.2.1]heptan-5-one NaBH₄ N-Boc-2-azabicyclo[2.2.1]heptan-5-endo-ol
4-Acetamidophenol PtO₂ cis- and trans-N-(4-Hydroxycyclohexyl)acetamide cdnsciencepub.com

The nitrogen atom of the azabicyclo[2.2.1]heptane ring can participate in nucleophilic substitution reactions. In the related 2-azabicyclo[2.2.1]heptane system, nucleophilic substitution at the 7-position is facilitated by neighboring group participation of the bicyclic nitrogen's lone pair, leading to products with retention of configuration. le.ac.ukacs.org This participation involves the formation of a transient tricyclic aziridinium (B1262131) ion intermediate. While direct nucleophilic substitution at the bridgehead nitrogen of a tertiary amine is not typical, the nitrogen's nucleophilicity is crucial for many of its reactions, including alkylation and acylation as previously discussed. The reactivity of the nitrogen atom in these bicyclic systems is somewhat different from that of simpler monocyclic secondary amines, with acylation reactions often requiring longer reaction times. cdnsciencepub.com

Rearrangement Reactions Involving Azabicyclo[2.2.1]heptane Derivatives

The inherent strain in the 1-azabicyclo[2.2.1]heptane framework can be strategically exploited to drive rearrangement reactions, leading to the formation of new, often larger, ring systems. These transformations are of significant interest for accessing diverse molecular scaffolds.

The Mitsunobu reaction, a versatile tool in organic synthesis, can promote the rearrangement of certain 2-azabicyclo[2.2.1]heptane derivatives to form expanded 2-azabicyclo[3.2.1]octane systems. rsc.orgresearchgate.net This transformation is particularly effective with substrates like 2-azanorbornan-3-yl methanols. researchgate.net

The generally accepted mechanism involves the activation of a primary alcohol on the bicyclic frame under Mitsunobu conditions. rsc.org This is followed by an intramolecular nucleophilic attack by the nitrogen atom, which leads to the formation of a strained aziridinium intermediate. rsc.orgresearchgate.net The subsequent regioselective opening of this intermediate by a nucleophile occurs at the more substituted carbon. This step is driven by the release of ring strain inherent in the [2.2.1]heptane system and results in the formation of the larger, thermodynamically more stable 2-azabicyclo[3.2.1]octane skeleton. rsc.org A variety of nucleophiles, including azides, sulfides, and esters, can be employed in this stereoselective ring expansion. researchgate.net

A similar rearrangement has been noted when using mesyl chloride for the activation of the alcohol, which also proceeds through the formation of an aziridinium intermediate. researchgate.net The stereochemistry of the starting alcohol dictates the configuration at the C-4 position of the resulting bridged azepane. researchgate.net

It is important to note that the nitrogen atom of the amide group in 2-azabicyclo[2.2.1]heptan-3-one derivatives can influence the stereochemical outcome of reactions under Mitsunobu conditions. rsc.org This neighboring group participation can lead to retention of stereochemistry in the products. rsc.orgamazonaws.com

Table 1: Examples of Mitsunobu-Promoted Rearrangements

Starting MaterialReagentsProductYield (%)Ref.
2-Azanorbornan-3-yl methanolPPh₃, DIAD, HN₃4-Azido-2-azabicyclo[3.2.1]octaneHigh researchgate.net
2-Azanorbornan-3-yl methanolPPh₃, DIAD, PhSH4-(Phenylthio)-2-azabicyclo[3.2.1]octaneHigh researchgate.net
2-Azanorbornan-3-yl methanolPPh₃, DIAD, AcSH4-(Acetylthio)-2-azabicyclo[3.2.1]octaneHigh researchgate.net

Note: This table is illustrative and based on reported reaction types. Specific yields may vary depending on the exact substrate and reaction conditions.

The significant ring strain in bicyclo[2.2.1]heptane systems, including their aza-analogs, is a powerful driving force for various chemical transformations. nih.gov This strain arises from the deviation of bond angles from the ideal tetrahedral geometry, particularly at the bridgehead positions. The inherent instability associated with this strain can be harnessed to facilitate reactions that lead to more stable, less strained products.

One notable example is the use of retro-condensation reactions. For instance, retro-Dieckman reactions have been successfully performed on 3-tosyl-7-azabicyclo[2.2.1]hept-5-en-2-ones, resulting in the formation of highly functionalized 3-pyrroline (B95000) scaffolds. nih.gov Similarly, retro-aldol reactions of N-Boc-3-tosyl-7-azabicyclo[2.2.1]heptan-2-ols can stereoselectively yield functionalized pyrrolidine (B122466) derivatives. nih.gov These reactions effectively cleave a carbon-carbon bond within the bicyclic system, relieving strain and generating valuable monocyclic heterocyclic structures.

The non-planarity of the amide nitrogen in 7-azabicyclo[2.2.1]heptane amides is another consequence of ring strain. acs.org This pyramidalization of the nitrogen atom, resulting from both CNC angle strain and twisting of the amide bond, leads to a lower rotational barrier around the amide bond compared to less strained systems like pyrrolidine amides. acs.org This structural feature can influence the reactivity and conformational preferences of these molecules.

Furthermore, the strain within these bicyclic systems can be exploited in other synthetic strategies. For example, radical strain-release photocatalysis has been utilized for azetidine (B1206935) synthesis, highlighting the diverse reactivity enabled by the strained framework.

Free Radical Cyclization Strategies for Functionalized Azabicycles

Free radical cyclization reactions offer a powerful and versatile approach for the synthesis and functionalization of azabicyclic frameworks. uic.edumdpi.comnih.gov These methods often proceed under mild conditions and can tolerate a wide range of functional groups, making them highly valuable in modern organic synthesis. mdpi.com

Atom Transfer Radical Cyclization (ATRC) is a prominent strategy in this area. mdpi.com For instance, the transition metal-catalyzed ATRC of N-allyl-2,2-dichloroamides provides an environmentally friendly route to functionalized specialty chemicals. mdpi.com A related technique, Atom Exchange Radical Cyclization (AERC), allows for the direct preparation of dihalo-γ-lactams from dichloroamides by integrating ATRC with in-situ halogen exchange. mdpi.com

The generation of N-amidyl radicals can trigger cyclization cascades to build complex heterocyclic scaffolds. nih.gov For example, the addition of various radicals to N-(arylsulfonyl)acrylamides can initiate a sequence of cyclization, aryl migration, and desulfonylation, leading to densely functionalized heterocycles in a one-pot process. nih.gov These radical cascade reactions are highly efficient, forming multiple new bonds in a single synthetic operation. nih.govresearchgate.net

Thiyl radical-mediated cyclizations have also proven effective. mdpi.com For example, a 5-exo-trig cyclization strategy has been employed in the total synthesis of complex natural products, demonstrating the ability of this method to construct sterically demanding tricyclic backbones with high stereocontrol. mdpi.com

Table 2: Overview of Free Radical Cyclization Strategies

StrategyRadical IntermediateKey FeaturesApplication ExampleRef.
Atom Transfer Radical Cyclization (ATRC)Carbon-centered radicalMild conditions, high atom economy.Synthesis of functionalized γ-lactams from N-allyl-2,2-dichloroamides. mdpi.com
N-Amidyl Radical CascadeN-Amidyl radicalOne-pot formation of multiple bonds, high molecular complexity.Synthesis of indolo[2,1-a]isoquinolin-6(5H)-ones. nih.gov
Thiyl Radical CyclizationThiyl radicalChemoselective, efficient, can create complex stereochemistry.Total synthesis of aplysin (B1665144) and debromoaplysin. mdpi.com

These radical-based strategies underscore the continuous development of novel synthetic methodologies for accessing and functionalizing the 1-azabicyclo[2.2.1]heptane core and related structures, paving the way for the discovery of new bioactive compounds and materials.

Advanced Structural Characterization and Spectroscopic Analysis of 1 Azabicyclo 2.2.1 Heptan 3 Amine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

NMR spectroscopy stands as a cornerstone for the characterization of 1-azabicyclo[2.2.1]heptane systems. It provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in verifying the regiochemistry and stereochemistry of 1-azabicyclo[2.2.1]heptane analogues.

In the ¹H NMR spectrum of compounds like (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one, characteristic signals can be observed. For instance, a broad singlet for the NH proton, a multiplet for the bridgehead proton (CH-N), and a series of multiplets for the bicyclic methylene (B1212753) (CH₂) groups are typically present. The chemical shifts and coupling constants of these protons provide valuable information. For example, in the 7-azabicyclo[2.2.1]heptane ring system, bridgehead protons exhibit coupling exclusively with exo-protons, while the approximately 90° dihedral angle to endo-protons results in zero coupling. This distinct splitting pattern allows for the differentiation of isomers. uvic.ca

Interactive Table: Representative ¹H NMR Chemical Shifts for 2-Azabicyclo[2.2.1]heptane Derivatives

Compound/FragmentProtonChemical Shift (δ) ppmMultiplicityReference
(1R,4S)-2-azabicyclo[2.2.1]heptan-3-oneNH~5.53br s
(1R,4S)-2-azabicyclo[2.2.1]heptan-3-oneCH-N~3.90m
(1R,4S)-2-azabicyclo[2.2.1]heptan-3-oneBicyclic CH₂1.40-1.95m
N-((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-ylmethyl)pyrrolidine-2-carboxamideBridgehead H4.10br s mdpi.com
N-((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-ylmethyl)pyrrolidine-2-carboxamideCH₂ (pyrrolidine)1.71-1.94m mdpi.com

For more complex 1-azabicyclo[2.2.1]heptane analogues, or in cases of ambiguous assignments, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for elucidating complex structures.

COSY experiments establish proton-proton coupling networks, helping to trace the connectivity of the proton spin systems within the bicyclic framework.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together different fragments of the molecule.

NOESY provides information about the spatial proximity of protons. For instance, 2D-NOE correlations were used to determine the structure of a 7-azabicyclo[2.2.1]heptane derivative. uvic.ca This is particularly useful for determining the exo vs. endo stereochemistry of substituents on the bicyclic rings.

These advanced NMR methods are often necessary to resolve structural ambiguities that may arise from overlapping signals in 1D spectra, especially when dealing with closely related isomers.

Chiral Chromatography for Enantiomeric Purity Assessment

The synthesis of specific enantiomers of 1-azabicyclo[2.2.1]heptan-3-amine and its analogues often requires methods to separate and quantify the enantiomeric excess (ee). Chiral chromatography is the primary technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of enantiomers of 1-azabicyclo[2.2.1]heptane derivatives. connectedpapers.com Polysaccharide-based chiral stationary phases (CSPs), such as Chiralcel OD-H, OJ, and Chiralpak AD and AS, are commonly used for this purpose. tandfonline.com

For example, the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one have been successfully separated using a Chiralcel OD-H column with a mobile phase of n-hexane-isopropanol. researchgate.net The separation is influenced by factors such as the mobile phase composition and temperature. researchgate.net Similarly, a Chiralpak AD-H column has been utilized to resolve the enantiomers of (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one, with the (1S,4R)-enantiomer eluting at a different retention time than its (1R,4S)-counterpart.

Interactive Table: Chiral HPLC Separation of 2-Azabicyclo[2.2.1]heptane Derivatives

CompoundChiral Stationary PhaseMobile PhaseResultReference
1-Azabicyclo[2.2.1]heptan-3-oneChiralcel OD-H, OJ; Chiralpak AD, ASNot specifiedEnantiomeric separation tandfonline.com
2-Azabicyclo[2.2.1]hept-5-en-3-oneChiralcel OD-Hn-hexane-isopropanol (80:20, v/v)Baseline separation of enantiomers researchgate.net
(1S,4R)-2-azabicyclo[2.2.1]heptan-3-oneChiralpak AD-Hhexane/ethanol (90:10)Separation of (1S,4R) and (1R,4S) enantiomers
2-Azabicyclo[2.2.1]-hept-5-en-3-oneDalbavancin-based CSPs80% Heptane/20% EthanolEnantiomeric separation achieved nih.gov

X-ray Crystallography for Definitive Absolute Stereochemistry

While NMR and chiral chromatography are powerful tools, X-ray crystallography provides the most definitive determination of the absolute stereochemistry of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional model of the molecule can be generated, revealing the precise arrangement of atoms in space.

For several analogues of the 2-azabicyclo[2.2.1]heptane system, X-ray crystallography has been instrumental in confirming the formation of the expected products and defining the configuration of multiple stereogenic centers. nih.gov For instance, the crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide has been reported, providing detailed information about the molecular structure of the parent ring. iucr.org In cases where NMR data is ambiguous, X-ray analysis can resolve any uncertainties.

Conformational Analysis of the Bridged Bicyclic System

The rigid 1-azabicyclo[2.2.1]heptane framework, a derivative of norbornane, has a conformation that can be described as a boat-like cyclohexane (B81311) ring bridged by a nitrogen atom. uci.edu The conformational rigidity of this system is a key feature that influences its chemical reactivity and biological activity.

Studies on related 7-azabicyclo[2.2.1]heptane systems have shown that the amide bonds can exhibit nitrogen-pyramidalization, leading to non-planar amide structures. acs.org This deviation from planarity can affect the rotational barriers of the amide bonds. acs.org The conformation of the bicyclic system can also influence the stereochemical outcome of reactions. For example, the reduction of a ketone in the 7-azabicyclo[2.2.1]heptane system can lead to different diastereomers depending on whether the hydride attacks from the endo or exo face. acs.org The presence of substituents can also bias the conformation. For instance, a bridgehead substituent on a 7-azabicyclo[2.2.1]heptane can favor a specific amide cis-trans equilibrium.

The conformational preferences of these bicyclic systems are crucial for understanding their interactions with biological targets and for the design of new analogues with specific properties.

Computational Chemistry and Theoretical Studies on 1 Azabicyclo 2.2.1 Heptan 3 Amine

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Stereoselectivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study reaction mechanisms and stereoselectivity involving bicyclic compounds. For instance, DFT calculations have been employed to understand the kinetic barriers of ring-opening reactions in related cyclopropyl (B3062369) radicals, showing that an amino group can significantly accelerate the process. nih.gov This type of analysis is crucial for predicting the outcomes of synthetic routes involving the 1-azabicyclo[2.2.1]heptane scaffold.

Mechanistic investigations using DFT have also been carried out to explain the stereoselective outcomes of reactions such as bromination in the synthesis of related N-arylmethyl-7-azabicyclo[2.2.1]heptane derivatives. researchgate.net These studies help in rationalizing why a particular stereoisomer is formed preferentially, which is vital for the synthesis of enantiomerically pure compounds. researchgate.net Furthermore, DFT has been used to unravel the mechanism of stereospecific synthesis of cyclobutanes from pyrrolidines, where the calculations explained the stereoretentive nature of the reaction. acs.org Such computational insights are transferable to understanding reactions involving the 1-azabicyclo[2.2.1]heptan-3-amine core.

Table 1: Applications of DFT in Studying Related Bicyclic Systems

Studied System/ReactionKey Insight from DFT CalculationsReference
Ring-opening of cyclopropyl radicalsAmino group substitution significantly lowers the kinetic barrier for ring-opening. nih.gov
Bromination of N-arylmethylcyclohex-3-enaminesExplained the observed high stereoselectivity leading to specific dibromide isomers. researchgate.net
Synthesis of cyclobutanes from pyrrolidinesRationalized the stereoretentive outcome by comparing the energy barriers for radical rotation and cyclization. acs.org

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are indispensable tools in drug discovery for predicting how a ligand, such as a derivative of this compound, will bind to a biological target. researchgate.nettanaffosjournal.ir These methods were used in the design of potent dipeptidyl peptidase-4 (DPP-4) inhibitors based on a 2-azabicyclo[2.2.1]heptane scaffold. nih.gov Docking studies revealed key interactions between the inhibitor and the active site of the DPP-4 enzyme, guiding the synthesis of compounds with improved potency. nih.govmdpi.com

In the context of antiplasmodium agents, in silico docking studies of 1-azabicyclo[2.2.1]heptane derivatives suggested that their moderate activity could be due to the inhibition of plasmepsin II, an essential parasite enzyme. mrc.ac.za Similarly, for P2Y14 receptor antagonists, molecular modeling based on a known P2Y12 receptor structure helped to understand the stable and persistent interactions of a 2-azanorbornane derivative. nih.gov These studies highlight the power of molecular docking to generate hypotheses about the mechanism of action and to guide the optimization of lead compounds. nih.govsemanticscholar.org

Table 2: Examples of Molecular Docking Studies with Azabicyclo[2.2.1]heptane Derivatives

Target ProteinLigand ScaffoldKey Findings from DockingReference
Dipeptidyl Peptidase-4 (DPP-4)2-Azabicyclo[2.2.1]heptaneIdentified key residues in the active site for inhibitor interaction. nih.govmdpi.com
Plasmepsin II1-Azabicyclo[2.2.1]heptaneHypothesized inhibition of the enzyme as a potential mode of antiplasmodium activity. mrc.ac.za
P2Y14 Receptor2-AzanorbornaneShowed stable and persistent key interactions, explaining high affinity. nih.gov
Acetylcholinesterase (AChE)1,3,4-Oxadiazole derivativesRevealed differences in binding modes contributing to inhibitory potency. mdpi.com

Pharmacophore Modeling and Structural Parameters for Biological Activity

Pharmacophore modeling is a crucial aspect of drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For derivatives of 2-azabicyclo[2.2.1]heptane designed as DPP-4 inhibitors, pharmacophore parameters were found to be similar to those of established drugs like vildagliptin (B1682220) and sitagliptin (B1680988), which contributed to their successful design. nih.gov

In the development of orexin (B13118510) receptor antagonists, pharmacophore models were generated to understand the structure-activity relationships of various azabicyclo[2.2.1]heptane derivatives. unimi.it These models help in designing new compounds with improved affinity and selectivity. The rigid bicyclic structure of this compound provides a fixed scaffold upon which pharmacophoric groups can be placed in specific spatial orientations to interact with a biological target.

Prediction of Conformational Preferences and Molecular Rigidity

The rigid nature of the 1-azabicyclo[2.2.1]heptane framework is one of its most important features in medicinal chemistry. uni-regensburg.de This conformational rigidity reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. researchgate.net The bicyclic system constrains the geometry of the molecule, making it a valuable scaffold for designing conformationally restricted analogs of bioactive molecules. uni-regensburg.de

Computational methods can predict the preferred conformations of molecules. For the related 7-azabicyclo[2.2.1]heptane ring system, structural characterization has been performed, providing precise bond lengths and angles. iucr.org The analysis of bond lengths and angles in azabicyclo[2.2.1]heptane derivatives has shown that they are very similar to those in proline, except for the pyramidalization at the nitrogen atom. uni-regensburg.de This inherent rigidity is a key factor in its use for creating constrained amino acid analogs. researchgate.net

Applications of 1 Azabicyclo 2.2.1 Heptan 3 Amine As a Chemical Building Block and Chiral Scaffold

Role in the Synthesis of Architecturally Complex Organic Molecules

The rigid 1-azabicyclo[2.2.1]heptane skeleton is a prized structural motif in medicinal chemistry, and the 3-amino derivative is a key intermediate for creating complex organic molecules. Its value lies in the three-dimensional and conformationally restricted scaffold it provides, which is instrumental in designing ligands that target specific biological receptors, such as neurotransmitter receptors. vulcanchem.com The defined stereochemistry of this building block allows for the precise spatial arrangement of functional groups, a critical factor in optimizing molecular interactions with biological targets.

One of the prominent applications of the azabicyclo[2.2.1]heptane framework is in the synthesis of epibatidine (B1211577) and its analogues. Epibatidine, a potent analgesic alkaloid, features this bicyclic system. acs.orgnih.gov Synthetic strategies towards epibatidine and its derivatives often utilize intermediates with the 7-azabicyclo[2.2.1]heptane core, highlighting the importance of this scaffold in accessing complex natural product-like structures. acs.orgunirioja.es For instance, (1S,4R)-7-(tert-butyloxycarbonyl)-1-carboxy-7-azabicyclo[2.2.1]-3-heptanone has been demonstrated as a key intermediate in a chirospecific preparation of a (+)-epibatidine precursor. acs.org

The utility of this scaffold extends to the synthesis of various other complex molecules. Researchers have developed methodologies to introduce diverse substituents onto the bicyclic frame, leading to a wide range of functionalized derivatives. These methods include nucleophilic substitution reactions at various positions, allowing for the attachment of different pharmacophores. researchgate.net The ability to construct such complex and sterically defined molecules is essential for exploring new chemical space in drug discovery.

Utility in the Development of Chiral Ligands for Asymmetric Synthesis

The inherent chirality and rigid conformation of 1-azabicyclo[2.2.1]heptan-3-amine and its derivatives make them excellent candidates for chiral ligands in asymmetric catalysis. pwr.edu.pl These ligands can coordinate with metal centers to form chiral catalysts that effectively control the stereochemical outcome of a wide range of chemical reactions. The bicyclic framework provides a well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity.

Derivatives of the 2-azabicyclo[2.2.1]heptane system have been successfully employed in asymmetric synthesis. For example, chiral sulfonamides based on this skeleton have been synthesized and evaluated for their biological activity. mdpi.com While this specific study focused on cytotoxicity, the synthetic strategies employed can be adapted for the development of new chiral ligands. The synthesis often starts from enantiomerically pure precursors, ensuring the chirality of the final ligand. mdpi.com

The development of chiral catalysts based on the 2-azabicycloalkane scaffold has been explored for various asymmetric transformations. mdpi.com For instance, chiral modular catalysts constructed from 2-azabicyclo[2.2.1]heptane have been used in zinc-catalyzed aldol (B89426) reactions, demonstrating their potential to induce stereoselectivity. mdpi.com Although the reported enantiomeric excess in this specific case was modest, it highlights the viability of this scaffold in designing new chiral ligands. Further modifications of the ligand structure, such as the introduction of different coordinating groups or steric bulk, could lead to improved catalytic performance.

Ligand TypeAsymmetric ReactionMetalKey Findings
Chiral modular catalysts based on 2-azabicyclo[2.2.1]heptaneAldol reactionZincModerate stereoselectivity observed, demonstrating the potential of the scaffold. mdpi.com
Chiral sulfonamides based on 2-azabicyclo[2.2.1]heptaneN/A (evaluated for cytotoxic activity)N/ASynthesis of enantiomerically pure derivatives showcases the utility of the scaffold for creating chiral molecules. mdpi.com

Integration into Conformationally Restricted Amino Acids and Peptidomimetics

A significant application of the 1-azabicyclo[2.2.1]heptane framework is in the design of conformationally restricted amino acids and peptidomimetics. d-nb.inforesearchgate.net By incorporating this rigid scaffold into peptide backbones, it is possible to impose specific conformational constraints, which can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. The bicyclic structure mimics the turns and folds of natural peptides, making these modified amino acids valuable tools in drug design and structural biology. d-nb.info

The 7-azabicyclo[2.2.1]heptane skeleton has been utilized to create rigid analogues of natural amino acids, particularly proline. nih.govuni-regensburg.de These constrained analogues help to elucidate the relationship between peptide conformation and biological function. For instance, the incorporation of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, an achiral constrained proline analogue, into bioactive molecules has been shown to be a successful strategy. unirioja.es The synthesis of such constrained amino acids often involves multi-step sequences, starting from readily available materials. acs.orgunirioja.es

Furthermore, enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol has been used as a chiral template for the synthesis of other complex molecules like aminocyclitols, showcasing the versatility of this scaffold in generating diverse and biologically relevant structures. acs.org

Proline plays a unique role in peptide structure due to the conformational rigidity imposed by its five-membered ring. The design of constrained proline analogues aims to further restrict the available conformational space, leading to more defined secondary structures in peptides. nih.gov The 7-azabicyclo[2.2.1]heptane system is an excellent scaffold for this purpose, as it effectively locks the geometry of the proline ring. nih.govunirioja.es

The synthesis of these constrained proline analogues has been achieved through various synthetic routes. One approach involves a Diels-Alder reaction to construct the bicyclic core, followed by further functional group manipulations. unirioja.es Another strategy employs a transannular alkylation as a key step to form the bicyclic system from a chiral precursor. unirioja.es The development of efficient and scalable synthetic methods is crucial for making these valuable building blocks more accessible for peptide synthesis and medicinal chemistry research. nih.gov

The integration of these constrained proline analogues into peptides can have a profound impact on their structure and function. For example, the replacement of proline with a 7-azabicyclo[2.2.1]heptane-based analogue can stabilize specific turn conformations, which are often involved in receptor recognition. nih.gov

Applications in Organocatalysis

The use of small organic molecules as catalysts, known as organocatalysis, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are among the most common classes of organocatalysts. The rigid and chiral framework of this compound and its derivatives makes them attractive candidates for the development of novel organocatalysts. uni-regensburg.de

Derivatives of 7-azabicyclo[2.2.1]heptane have been investigated for their catalytic activity in various organic transformations. For example, 7-azabicyclo[2.2.1]heptane carboxylic acid has been explored as a catalyst in organocatalytic aldol reactions. doi.org The rigid bicyclic structure can provide a well-defined chiral environment to control the stereochemical outcome of the reaction.

Furthermore, polyamines and amides based on the 2-azabicycloalkane scaffold have been applied as organocatalysts in the aldol reaction. mdpi.com These studies demonstrate that the introduction of the rigid bicyclic unit can influence the stereoselectivity of the process. While further optimization is often needed to achieve high levels of stereocontrol, these findings highlight the potential of the 1-azabicyclo[2.2.1]heptane framework in the design of new and effective organocatalysts. The basicity and nucleophilicity of the nitrogen atom in the bicyclic system are key properties that contribute to its catalytic activity. acs.org

Organocatalyst TypeReactionKey Findings
7-Azabicyclo[2.2.1]heptane carboxylic acidAldol reactionInvestigated for its potential in organocatalytic aldol reactions. doi.org
Polyamines and amides based on 2-azabicycloalkane scaffoldAldol reactionThe rigid bicyclic unit influences the stereoselectivity of the reaction. mdpi.com

Development as Metal Ligands

The nitrogen atom within the 1-azabicyclo[2.2.1]heptane framework, along with the amino group at the 3-position, provides excellent coordination sites for metal ions. This makes this compound and its derivatives valuable ligands for the development of metal complexes with specific properties and applications. uni-regensburg.de These applications range from catalysis to medicinal chemistry, where the metal complexes can act as therapeutic or diagnostic agents.

Derivatives of 7-azabicyclo[2.2.1]heptane have been extensively studied as ligands for cholinergic receptors, which are important targets for the treatment of various neurological and cognitive disorders. google.com Specifically, new azabicyclo[2.2.1]heptane derivatives with a pyridinyl substituent have been synthesized and shown to be potent and highly selective ligands for the α7 nicotinic acetylcholine (B1216132) receptor. acs.org The rigid bicyclic scaffold plays a crucial role in positioning the pharmacophoric groups for optimal interaction with the receptor binding site.

Medicinal Chemistry and Pharmacological Research of 1 Azabicyclo 2.2.1 Heptan 3 Amine Derivatives

Structure-Activity Relationship (SAR) Investigations of 1-Azabicyclo[2.2.1]heptan-3-amine Analogues

Structure-activity relationship (SAR) studies have been instrumental in optimizing the biological activity of this compound analogues. Modifications to substituents on this scaffold have been shown to significantly influence potency and selectivity at various receptors.

For instance, in the development of muscarinic agonists, the introduction of extended appendages on 1-azabicyclo[2.2.1]heptan-3-one oximes was designed to span the cavity of the muscarinic receptor. nih.gov This strategy led to the discovery of compounds with selectivity for the M1 subtype. nih.gov Specifically, the synthesis and SAR of a series of (Z)-(±)-1-azabicyclo[2.2.1]heptan-3-one, O-(3-aryl-2-propynyl)oximes demonstrated that these larger agonists could achieve subtype selectivity, a trait not typically seen with smaller, classical agonists. nih.govacs.org

In the context of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, substitutions on epibatidine (B1211577) analogues, which feature a 7-azabicyclo[2.2.1]heptane core, have been explored. acs.org The addition of an electron-releasing amino group at the 3'-position of a 2'-chloro-5'-pyridinyl moiety resulted in an analogue with high affinity and selectivity for α4β2 nAChRs. acs.org Conversely, incorporating electron-withdrawing groups at both the 2'- and 3'-positions yielded compounds with affinities similar to epibatidine. acs.org

For orexin (B13118510) receptor antagonists, modifications to a [2.2.1]-azabicycle lead compound were investigated to improve selectivity for the orexin-1 receptor (OX1R). nih.gov Replacing a 5-methyl substituent with fluorine led to improved microsomal stability but a loss of affinity. nih.gov The introduction of a 2-amino linked pyridine (B92270) was found to increase selectivity for OX1R over the orexin-2 receptor (OX2R). nih.gov Further SAR exploration on the benzamide (B126) portion of these molecules, including the incorporation of heteroatoms like pyrimidine (B1678525) and pyrazine, aimed to enhance metabolic stability and drug-like properties. nih.gov

The development of sigma (σ) receptor ligands has also benefited from SAR studies of azabicyclo[2.2.1]heptane derivatives. It was found that arylalkyl N-substituents conferred selectivity for the σ2 subtype, while alicyclic or polycarbocyclic substituents resulted in high affinity for both σ1 and σ2 subtypes. nih.gov The steric bulk and conformational restriction provided by the 7-azanorbornane ring, compared to a simpler pyrrolidine (B122466) ring, appeared to be important for subtype discrimination. nih.gov Further studies on related polycyclic amines showed that reducing the steric bulk of a trishomocubane moiety to an azabicyclo[2.2.1]heptane reduced binding affinity but presented a promising scaffold for developing selective σ2R agonists. publish.csiro.au

The table below summarizes the impact of key substituent modifications on the biological activity of 1-azabicyclo[2.2.1]heptane derivatives.

Core Scaffold ModificationTarget ReceptorImpact on Biological ActivityReference
Extended O-(3-aryl-2-propynyl)oxime appendages on 1-azabicyclo[2.2.1]heptan-3-oneMuscarinic M1 ReceptorIncreased M1 subtype selectivity. nih.govnih.govacs.org
3'-amino group on the 2'-chloro-5'-pyridinyl moiety of an epibatidine analogueNicotinic α4β2 ReceptorHigh affinity and selectivity for α4β2 nAChRs. acs.org
2-amino linked pyridine on an azabicyclo[2.2.1]heptane-based orexin antagonistOrexin-1 ReceptorIncreased selectivity for OX1R over OX2R. nih.gov
Arylalkyl N-substituents on 7-azabicyclo[2.2.1]heptaneSigma-2 ReceptorConferred selectivity for the σ2 subtype. nih.gov

The stereochemistry of this compound analogues plays a critical role in their interaction with biological targets, often dictating both binding affinity and functional efficacy.

In the case of muscarinic agonists, the stereoisomers of 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane were synthesized and evaluated. nih.gov The (3R,4R)-isomer was found to be the most active in receptor binding studies and the most potent in pharmacological assays, exhibiting a 50-fold increase in potency at M2 and M3 receptors compared to the M1 receptor. nih.gov Similarly, for the m1-selective muscarinic agonist CI-1017, which is an (R)-(-)-(Z)-1-azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime, the efficacy and m1 selectivity were found to reside in the (R)-enantiomer. acs.org The (R)-isomer displayed 10- to 100-fold higher m1 affinity than the (S)-isomer.

Research on azanorbornane-based muscarinic agonists also highlighted the importance of stereochemistry, with the 3-exo configuration showing superior potency and efficacy. nih.gov This was attributed to a lower steric demand within the active site of the receptor. nih.gov

For nicotinic acetylcholine receptor ligands derived from 7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane, the (-)-enantiomers demonstrated substantially greater in vitro binding affinity than the corresponding (+)-enantiomers. acs.org

The table below presents data on the stereochemical influences on receptor binding for selected 1-azabicyclo[2.2.1]heptane derivatives.

Compound/Analogue SeriesIsomerReceptor TargetObserved EffectReference
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane(3R,4R)Muscarinic M2/M3 ReceptorsMost potent isomer with 50-fold higher potency at M2/M3 vs. M1. nih.gov
CI-1017(R)-enantiomerMuscarinic M1 ReceptorEfficacy and M1 selectivity reside in this enantiomer. acs.org
Azanorbornane-based muscarinic agonists3-exoMuscarinic ReceptorsSuperior potency and efficacy. nih.gov
7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane derivatives(-)-enantiomerNicotinic Acetylcholine ReceptorsSubstantially greater in vitro binding affinity. acs.org

Receptor Binding and Selectivity Profiling of Azabicyclo[2.2.1]heptane Ligands

Derivatives of 1-azabicyclo[2.2.1]heptane have been extensively investigated as modulators of muscarinic acetylcholine receptors (mAChRs), functioning as both agonists and antagonists. The rigid azabicyclic core serves as a key structural element for interaction with these receptors.

A series of 1-azabicyclo[2.2.1]heptan-3-one oximes with extended appendages were synthesized and shown to be potent and efficacious muscarinic agonists. nih.gov Some of these compounds demonstrated selectivity for the m1 subtype over m2, m3, and m4 receptors. nih.gov The development of quinuclidine (B89598) and azanorbornane (1-azabicyclo[2.2.1]heptane)-methyl and amino oxadiazoles (B1248032) also led to compounds with improved potency and efficacy compared to earlier arecoline-based compounds. nih.govmdpi.com

Pharmacological studies on 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes, a related bicyclic amine system, showed that these compounds bind efficiently to human M1-M5 muscarinic receptors and act as antagonists. researchgate.net Modifications at the C(3) alkoxycarbonyl or C(4) enol positions of this scaffold resulted in compounds with high affinity for all five mAChR subtypes, with some showing selectivity for the hM2 receptor. researchgate.net

A significant achievement in this area was the discovery of CI-1017, a functionally m1-selective muscarinic agonist. nih.govresearchgate.net The design of CI-1017 was based on the rationale that larger and longer agonists might achieve subtype selectivity, which is often lacking in smaller, classical muscarinic agonists. nih.gov CI-1017 belongs to a class of 1-azabicyclo[2.2.1]heptan-3-one, O-(3-aryl-2-propynyl) oximes that exhibit M1 subtype selectivity. nih.gov

CI-1017 is the (R)-enantiomer of the racemic compound PD-142,505 and is approximately equipotent at the M1 and M4 receptors, with significantly lower affinity for the M2, M3, and M5 subtypes. acs.orgwikipedia.org It was developed with the aim of treating the cognitive symptoms of Alzheimer's disease by stimulating M1 receptors. researchgate.net Preclinical studies showed that CI-1017 could improve spatial memory in animal models. nih.gov While it progressed to Phase I clinical trials, it was ultimately abandoned due to a lack of efficacy. nih.govwikipedia.org

The table below highlights key data for CI-1017.

CompoundChemical NameReceptor SelectivityKey FindingReference
CI-1017(R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oximeSelective for M1 and M4 receptors over M2, M3, and M5.A functionally m1-selective muscarinic agonist developed for Alzheimer's disease. nih.govacs.orgwikipedia.org

The 7-azabicyclo[2.2.1]heptane scaffold has also been utilized in the development of ligands for sigma (σ) receptors, which are divided into σ1 and σ2 subtypes. nih.govsigmaaldrich.com

A series of N-substituted 7-azabicyclo[2.2.1]heptanes were synthesized as analogues of adamantane- and trishomocubane-derived σ ligands. nih.gov In vitro binding assays revealed that arylalkyl N-substituents on the 7-azabicyclo[2.2.1]heptane ring conferred selectivity for the σ2 subtype. nih.gov In contrast, alicyclic or polycarbocyclic substituents led to high affinity for both subtypes. nih.gov The conformational restriction and steric bulk of the 7-azanorbornane scaffold were found to be important for this subtype discrimination when compared to more flexible N-substituted pyrrolidines. nih.gov

The table below summarizes the binding properties of selected azabicyclo[2.2.1]heptane derivatives at sigma receptors.

Scaffold/SubstituentSigma Receptor Affinity/SelectivityKey ObservationReference
N-arylalkyl-7-azabicyclo[2.2.1]heptanesSelective for σ2 subtype.Arylalkyl N-substituents drive σ2 selectivity. nih.gov
N-alicyclic/polycarbocyclic-7-azabicyclo[2.2.1]heptanesHigh affinity for both σ1 and σ2 subtypes.Bulky, non-aromatic substituents lead to non-selective binding. nih.gov
Azabicyclo[2.2.1]heptane with benzylic substituentsAchieved subtype discrimination.Promising scaffold for selective σ2R agonists. publish.csiro.au

Nicotinic Acetylcholine Receptor (nAChR) Ligand Design (e.g., Epibatidine Analogues)

The natural alkaloid epibatidine, featuring a 7-azabicyclo[2.2.1]heptane core, is a highly potent agonist at nicotinic acetylcholine receptors (nAChRs). rsc.orgle.ac.uk However, its therapeutic potential is limited by its toxicity. le.ac.uk This has spurred extensive research into the synthesis of epibatidine analogues with improved selectivity and safety profiles. The 1-azabicyclo[2.2.1]heptane scaffold has been a key element in this endeavor.

Researchers have systematically modified the epibatidine structure, replacing the 7-azabicyclo[2.2.1]heptane with other bicyclic amines, including the 1-azabicyclo[2.2.1]heptane system, to explore the impact on receptor affinity and selectivity. uchile.cl For instance, analogues incorporating the 1-azabicyclo[2.2.1]heptane skeleton have been synthesized and evaluated for their binding to different nAChR subtypes, such as the α4β2 and α7 subtypes, which are implicated in various central nervous system disorders. nih.govnih.govresearchgate.net

Key research findings in this area include:

The synthesis of 1-substituted 7-azabicyclo[2.2.1]heptane analogues of epibatidine, with some compounds showing selective binding to the α4β2 nAChR subtype with Kᵢ values in the nanomolar range. rsc.org

The development of spiro-cyclic compounds containing a 1-azabicyclo[2.2.1]heptane moiety that act as potent α7 nAChR ligands. nih.gov

Studies on conformationally restricted analogues of nicotine (B1678760), such as 7-(3-pyridyl)-1-azabicyclo[2.2.1]heptane, have demonstrated that such constraints can lead to high-affinity ligands that are stereochemically discriminated by the nAChR. researchgate.net

Investigations into 2'-substituted epibatidine analogues have shown that modifications to the pyridine ring, in combination with the 7-azabicyclo[2.2.1]heptane core, can significantly influence binding affinity and functional activity at nAChRs. acs.org For example, an analogue with a 3'-amino group exhibited extremely high affinity (Kᵢ = 0.001 nM) at α4β2 nAChRs. nih.gov

Table 1: Selected Epibatidine Analogues and their nAChR Binding Affinities

Compound/Analogue nAChR Subtype Binding Affinity (Kᵢ) Reference
1-substituted 7-azabicyclo[2.2.1]heptane analogue 1 α4β2 40 nM rsc.org
1-substituted 7-azabicyclo[2.2.1]heptane analogue 2 α4β2 290 nM rsc.org
2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane α4β2 0.001 nM nih.gov
Spiro-cyclic 1-azabicyclo[2.2.1]heptane compound α7 EC₅₀ = 34 nM nih.gov
(+)-7-(3-Pyridyl)-1-azabicyclo[2.2.1]heptane α4β2 4.79 nM researchgate.net
(-)-7-(3-Pyridyl)-1-azabicyclo[2.2.1]heptane α4β2 148 nM researchgate.net

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes mellitus. hse.ruresearchgate.netnih.gov The 2-azabicyclo[2.2.1]heptane scaffold has emerged as a promising structural motif for the design of potent and selective DPP-4 inhibitors. hse.ruresearchgate.netnih.govnih.govresearchgate.net

Researchers have designed and synthesized novel DPP-4 inhibitors by incorporating the 2-azabicyclo[2.2.1]heptane moiety. hse.runih.gov These efforts have led to the discovery of compounds with nanomolar inhibitory potency, rivaling or exceeding that of established drugs like sitagliptin (B1680988) and vildagliptin (B1682220). nih.gov

Key research findings include:

The design of "neogliptin," a compound featuring a 2-azabicyclo[2.2.1]heptane substituent, which demonstrated a DPP-4 inhibitory activity (IC₅₀) of 16.8 nM. nih.gov

Further modification of the neogliptin scaffold by introducing 1,2,4-oxadiazole (B8745197) substituents resulted in a more potent inhibitor with an IC₅₀ of 4.3 nM, which also showed high selectivity over related enzymes like DPP-8 and DPP-9. hse.ruresearchgate.netnih.gov

Molecular modeling studies have been instrumental in understanding the structure-activity relationships of these inhibitors and their interactions with the DPP-4 active site. hse.ruresearchgate.netnih.govnih.gov

Table 2: DPP-4 Inhibitory Activity of 2-Azabicyclo[2.2.1]heptane Derivatives

Compound DPP-4 IC₅₀ (nM) Reference
Neogliptin 16.8 ± 2.2 nih.gov
Oxadiazole derivative of neogliptin (9a) 4.3 hse.ruresearchgate.net
Vildagliptin >16.8 nih.gov
Sitagliptin >16.8 nih.gov

GPR88 Agonism

GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the brain, making it a potential target for treating central nervous system disorders. nih.govopnme.com While specific research on this compound derivatives as GPR88 agonists is not extensively detailed in the provided context, the broader field of GPCR ligand design often utilizes rigid scaffolds to achieve receptor subtype selectivity. The principles of using conformationally constrained fragments, like the azabicyclo[2.2.1]heptane system, are applicable to the discovery of novel GPR88 modulators. The development of potent and brain-penetrant GPR88 agonists has been a focus of medicinal chemistry, with scaffolds like 2-PCCA and 2-AMPP being identified as key chemotypes. nih.gov

Plasmepsin Inhibition for Antimalarial Activity

Plasmepsins are aspartic proteases crucial for the survival of the malaria parasite, Plasmodium falciparum, making them attractive targets for antimalarial drug development. nih.govrug.nl The 7-azabicyclo[2.2.1]heptane scaffold has been explored for the design of plasmepsin inhibitors.

Key research findings in this area include:

The design of inhibitors featuring a 7-azanorbornane skeleton with an exo-amino function intended to interact with the catalytic dyad of the aspartic protease. uvic.ca

In silico docking studies of 1-azabicyclo[2.2.1]heptane derivatives have suggested that their moderate antiplasmodial activity may be partly due to the inhibition of plasmepsin II. nih.gov

Structure-guided optimization of a hydroxyethylamine-based antimalarial hit led to the identification of potent plasmepsin IV inhibitors with low nanomolar activity against P. falciparum growth. nih.gov Although not directly featuring the this compound core, this research highlights the strategies used to target plasmepsins.

Mechanistic Insights into Enzyme Inhibition

Elucidation of Binding Modes to Enzyme Active Sites

Understanding how a ligand binds to the active site of an enzyme is fundamental for rational drug design. For derivatives of 1-azabicyclo[2.2.1]heptane, molecular modeling and X-ray crystallography have been pivotal in elucidating these binding modes.

In the context of DPP-4 inhibition, molecular docking studies have revealed key interactions between the 2-azabicyclo[2.2.1]heptane-based inhibitors and the enzyme's active site. hse.ruresearchgate.netnih.gov These inhibitors are designed to occupy specific subsites (S1, S2, S'1, and S'2) within the active site cavity. nih.gov The bicyclic amine moiety, along with other substituents, forms crucial hydrogen bonds and hydrophobic interactions with key amino acid residues, such as those in the catalytic triad (B1167595) (S630, D708, H740) and other residues like R125, E205, and E206. nih.gov

For plasmepsin inhibitors, a cocrystal structure of an antimalarial hit bound to plasmepsin II provided structural insights that guided the design of more potent and selective analogues. nih.gov Similarly, for nAChR ligands, pharmacophore models have been developed based on the structures of potent ligands like epibatidine to understand the spatial arrangement of key features required for high-affinity binding. nih.gov

Bioisosteric Replacement and Bioanalogy in Drug Design utilizing Azabicyclo[2.2.1]heptane Systems

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in medicinal chemistry. The rigid, three-dimensional nature of the azabicyclo[2.2.1]heptane system makes it an attractive bioisostere for other cyclic and acyclic structures. nih.gov

This scaffold has been used as a bioisosteric replacement for:

The pyrrolidine ring of nicotine: In the design of nAChR ligands, replacing the flexible pyrrolidine ring with the more constrained 7-azabicyclo[2.2.1]heptane system of epibatidine led to a significant increase in affinity. uchile.cl The 2-azabicyclo[2.2.1]heptane skeleton has also been identified as a valuable basic amine fragment in the design of high-affinity α4β2 nAChR ligands. nih.gov

Aromatic rings: Saturated C(sp³)-rich scaffolds like bicyclo[2.2.1]heptanes are increasingly used as bioisosteres for benzene (B151609) rings to improve physicochemical properties such as metabolic stability and solubility. nih.gov The azabicyclo[2.2.1]hexane scaffold is noted as a useful building block in this context. researchgate.net

Other bicyclic systems: The azabicyclo[2.2.1]heptane framework has been compared to other polycyclic structures like azaadamantane in the development of selective sigma receptor ligands, demonstrating how subtle changes in the bicyclic core can influence subtype selectivity. publish.csiro.au

The concept of bioanalogy, which focuses on the functional equivalence of different structural motifs, is also relevant. chimia.chresearchgate.net The azabicyclo[2.2.1]heptane system, by presenting key pharmacophoric elements in a defined spatial orientation, can mimic the binding of other, structurally diverse ligands to a receptor or enzyme active site. For example, novel ester bioisosteres have been incorporated into azabicyclic scaffolds to create functionally selective muscarinic M1 agonists. acs.org

Strategy for Substituting Aromatic Moieties with Saturated Polycycles

This strategy is rooted in the principle of bioisosterism, where a substituent is replaced by another with similar spatial dimensions and electronic properties to maintain or enhance biological activity. Saturated polycyclic scaffolds such as bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.1]heptane, and bicyclo[2.2.2]octane (BCO) have been developed as non-aromatic mimics of para- and meta-substituted benzene rings. acs.orgnih.gov These rigid structures can replicate the exit vectors of the aromatic systems they replace, ensuring that the key interacting groups remain correctly oriented within the target's binding site. acs.org For instance, the bicyclo[3.1.1]heptane scaffold has been proposed as a bioisostere of meta-substituted benzenes because its shape mimics the 120° arrangement of exit vectors found in the aromatic ring. acs.org

The introduction of a nitrogen atom into these bicyclic systems, creating scaffolds like 1-azabicyclo[2.2.1]heptane, offers additional advantages. The nitrogen atom can introduce a basic center, enabling the formation of hydrogen bonds and potentially improving aqueous solubility and target engagement. cymitquimica.com The defined, rigid geometry of the azabicyclic framework provides a fixed orientation for substituents, which can be advantageous for optimizing binding affinity and selectivity. This approach has been utilized in the design of antagonists for the CXCR2 receptor, where a bicyclo[2.2.1]heptane moiety was incorporated into an N,N′-diarylsquaramide skeleton to enhance selectivity and pharmacokinetic properties. rsc.org The use of such polycyclic scaffolds is a key tactic in lead optimization to generate novel compounds with more favorable drug-like properties. nih.gov

FeaturePhenyl RingSaturated Polycyclic Bioisosteres (e.g., Bicyclo[1.1.1]pentane, Bicyclo[2.2.2]octane)
Geometry PlanarThree-dimensional, rigid
Hybridization sp2sp3
Solubility Generally lowerOften improved
Metabolic Stability Susceptible to oxidation (e.g., by Cytochrome P450 enzymes)Generally higher due to lack of aromatic C-H bonds
Lipophilicity (logP) HigherGenerally lower
Synthetic Access Widely available starting materialsCan be more complex, but methodologies are advancing nih.gov

Exploration of Nitrogen-Containing Bioisosteres in Lead Optimization

The concept of bioisosterism extends to replacing common nitrogen-containing functional groups in drug molecules. In lead optimization, flexible diamine fragments like piperazine (B1678402) are often replaced with more rigid, nitrogen-containing bicyclic scaffolds. blumberginstitute.org This strategy aims to lock the conformation of the molecule, which can lead to increased binding affinity by reducing the entropic penalty upon binding and can improve selectivity by presenting a more defined pharmacophore. These rigid scaffolds also offer unique exit vectors for substituents, providing new avenues for structure-activity relationship (SAR) exploration. blumberginstitute.org

Scaffolds such as 2,5-diazabicyclo[2.2.1]heptane and 3-azabicyclo[3.1.1]heptan-6-amine have been explored as rigid bioisosteres of piperazine. blumberginstitute.org These bicyclic structures constrain the relative positions of the two nitrogen atoms, mimicking the spatial arrangement found in piperazine but without its conformational flexibility. For example, the nitrogen-to-nitrogen (N-N) distance in 2,5-diazabicyclo[2.2.1]heptane is fixed, whereas in piperazine it is variable due to ring flipping. blumberginstitute.org

Similarly, other azabicycloalkanes have been developed as bioisosteres for piperidine (B6355638). unipv.it For instance, 3-azabicyclo[3.2.0]heptanes have been synthesized as rigid piperidine surrogates. unipv.it The use of the this compound core itself can be seen as a constrained analogue of various aminopiperidines or other flexible aminoalkanes. The rigid framework holds the amine substituent in a specific spatial orientation relative to the bridgehead nitrogen. This approach has proven valuable in designing ligands for neurotransmitter receptors and other biological targets. By replacing flexible nitrogen-containing moieties with rigid azabicyclic systems, medicinal chemists can fine-tune the pharmacological profile of a lead compound, often improving potency, selectivity, and pharmacokinetic properties. unipv.it

Common FragmentNitrogen-Containing BioisostereKey Geometric Feature
Piperazine 2,5-Diazabicyclo[2.2.1]heptaneConstrained N-N distance (approx. 2.8-2.9 Å) blumberginstitute.org
Piperazine 3-Azabicyclo[3.1.1]heptan-6-amineConstrained N-N distance (approx. 3.4 Å) blumberginstitute.org
Piperidine 3-Azabicyclo[3.2.0]heptaneRigid framework mimicking piperidine chair conformations unipv.it
Aminopiperidine This compoundFixed spatial orientation of the exocyclic amine relative to the bridgehead nitrogen

Future Directions and Emerging Research Avenues for 1 Azabicyclo 2.2.1 Heptan 3 Amine

Development of Novel and Efficient Stereoselective Synthetic Methodologies

The biological activity of 1-azabicyclo[2.2.1]heptane derivatives is intrinsically linked to their stereochemistry. Consequently, a major thrust of current and future research is the development of new and more efficient ways to control the three-dimensional arrangement of atoms during synthesis.

Researchers are exploring stereodivergent synthesis strategies to produce specific isomers from a common intermediate. researchgate.net One such approach involves an asymmetric reduction of an exocyclic double bond on a chiral piperidone intermediate, which itself is generated through an aza Diels-Alder reaction. researchgate.net This method allows for the creation of two new stereogenic centers with excellent stereoselectivity. researchgate.net Another innovative strategy employs a samarium diiodide (SmI₂)-mediated cascade reaction that transforms a 7-azabicyclo[2.2.1]heptadiene into a functionally versatile 2-azabicyclo[2.2.1]heptene. rsc.org This reaction is noted for its mild conditions, high yield, and stereoselectivity, providing a novel pathway to the core structure of complex alkaloids like longeracemine. rsc.org

Other advanced methods include:

Asymmetric Homologation : A novel method for the one-carbon homologation of a ketone, where the stereochemical outcome is controlled by the size of the substituent on the nitrogen atom. researchgate.net

Hetero-Diels-Alder Reactions : The condensation of a chiral imine with a diene, such as Danishefsky's diene, can produce diastereomeric mixtures that are separable, leading to enantiomerically pure bicyclic systems after further transformations. researchgate.netd-nb.info

Intramolecular Cyclization : Free radical reactions are being used to form the bicyclic system. For instance, the synthesis of conformationally constrained epibatidine (B1211577) analogues has been explored using the 7-azabicyclo[2.2.1]hept-2-yl radical in intramolecular cyclization processes. researchgate.net

Proton Relay Catalysis : A recently developed binary catalytic system using an Al(III) complex and a bromide salt enables the efficient, diastereocontrolled synthesis of 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols. acs.org

These evolving synthetic strategies are crucial for creating a diverse library of stereochemically defined 1-azabicyclo[2.2.1]heptan-3-amine analogues for further investigation.

Identification of Undiscovered Pharmacological Targets for this compound Scaffolds

The unique conformational constraints of the 1-azabicyclo[2.2.1]heptane framework make it an attractive scaffold for designing ligands that can interact with high specificity to various biological targets. While its role as a ligand for nicotinic acetylcholine (B1216132) and muscarinic receptors is established, research is expanding to identify new pharmacological applications. acs.orggoogle.com

A significant area of investigation is in metabolic diseases. Derivatives of the related 2-azabicyclo[2.2.1]heptane scaffold have been developed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target for the management of type 2 diabetes. nih.govmdpi.com Further modification of these lead compounds has resulted in inhibitors with low nanomolar potency and high selectivity over related enzymes like DPP-8 and DPP-9. mdpi.com

Beyond this, the scaffold is being explored for its potential in oncology. A series of sulfonamides built on the 2-azabicyclo[2.2.1]heptane skeleton have demonstrated antiproliferative activity against various cancer cell lines, with some compounds showing efficacy comparable to the chemotherapy drug cisplatin (B142131) while being less toxic to non-malignant cells. nih.gov The rigid bicyclic structure is also a key feature in ligands designed for glycosidase inhibition and has been incorporated into analogues of epibatidine, a potent analgesic, in an effort to create new compounds with improved therapeutic profiles. researchgate.netdntb.gov.ua

Integration of Advanced Computational Approaches for Rational Molecular Design

The integration of computational chemistry is becoming indispensable for accelerating the discovery and optimization of bioactive molecules based on the 1-azabicyclo[2.2.1]heptane scaffold. Molecular modeling and computational studies are being used to rationally design new compounds and predict their biological activity before undertaking complex synthesis. nih.gov

For example, in the development of DPP-4 inhibitors, molecular modeling was used to design compounds and analyze their interaction with key residues in the enzyme's active site. nih.govmdpi.com These computational predictions helped guide the synthesis toward more potent and selective inhibitors. nih.gov

Density Functional Theory (DFT) calculations are also being employed to understand the fundamental properties of these molecules. Studies have used DFT to investigate the stability and reactivity of amides based on the 7-azabicyclo[2.2.1]heptane scaffold. mdpi.com These calculations help to explain experimental observations, such as the unexpected resistance of these amides to hydrolysis, confirming their suitability for use in molecular design under physiological conditions. mdpi.com By predicting ligand-protein interactions, binding affinities, and pharmacokinetic properties, computational approaches enable a more targeted and efficient exploration of the chemical space around the this compound core.

Applications in Chemical Biology as Tools for Target Validation and Pathway Elucidation

Beyond their direct therapeutic potential, 1-azabicyclo[2.2.1]heptane derivatives are emerging as powerful tools in chemical biology for studying and validating biological targets and pathways. Their rigid structure makes them ideal for use as scaffolds to mimic natural molecules or to constrain peptides into specific bioactive conformations. d-nb.info

One key application is their use as conformationally restricted amino acid (CRAA) mimics in peptide and peptidomimetic synthesis. d-nb.infochemimpex.com Incorporating the 7-azabicyclo[2.2.1]heptane unit into a peptide chain can enforce a specific secondary structure. Spectroscopic and simulation studies have shown that a C-terminal 7-azabicyclo[2.2.1]heptane amine can stabilize an adjacent amino acid in a β-strand-like extended conformation. researchgate.net This provides a powerful tool for the de novo design of β-strand-mimicking molecules, which can be used to probe protein-protein interactions or to create proteolytically stable peptide-based drugs. d-nb.inforesearchgate.net

Furthermore, the scaffold is being used to develop chiral catalysts and organocatalysts for asymmetric synthesis. chemimpex.commdpi.com Derivatives of 2-azabicyclo[2.2.1]heptane have been used to construct modular catalysts for reactions like the zinc-catalyzed aldol (B89426) reaction. mdpi.com The development of azabicyclic vinyl sulfone reagents also allows for cysteine-selective protein modification, introducing a handle for further bioorthogonal ligation, which is a valuable technique for protein labeling and tracking. dntb.gov.ua These applications demonstrate the growing role of the 1-azabicyclo[2.2.1]heptane scaffold as a versatile molecular tool for interrogating complex biological systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Azabicyclo[2.2.1]heptan-3-amine, and how do stereochemical outcomes vary with reaction conditions?

  • Methodological Answer : The compound can be synthesized via Diels-Alder reactions followed by reductive amination. For example, a thesis demonstrated the use of cycloaddition between furan derivatives and maleimides to form the bicyclic core, followed by ammonia reduction to yield the amine . Stereochemistry is controlled by the choice of chiral auxiliaries (e.g., tartaric acid derivatives) during crystallization or asymmetric catalysis. Polar solvents like ethanol favor exo-selectivity, while aprotic solvents may alter isomer ratios .
Key Reaction Parameters Impact on Stereochemistry
Solvent polarity (e.g., ethanol vs. THF)Exo vs. endo product ratios
Chiral resolving agents (e.g., di-p-toluoyl-L-tartaric acid)Enantiomeric excess >98%
Temperature (e.g., 0°C vs. reflux)Kinetic vs. thermodynamic control

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY) with high-resolution mass spectrometry (HRMS). The bridgehead protons in the bicyclic system exhibit distinct splitting patterns (e.g., δ 3.2–3.5 ppm for axial protons). X-ray crystallography is recommended for absolute stereochemical confirmation, particularly for enantiomers resolved via di-p-toluoyl tartaric acid salts .

Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?

  • Methodological Answer : Reverse-phase HPLC (RP-HPLC) with a C18 column and UV detection at 210 nm provides reliable quantification. Mobile phases with 0.1% trifluoroacetic acid in acetonitrile/water (70:30) achieve baseline separation of enantiomers. GC-MS is less ideal due to the compound’s low volatility .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during the resolution of racemic this compound?

  • Methodological Answer : Use fractional crystallization with di-p-toluoyl-D-tartaric acid in a 0.5:1 molar ratio (resolving agent:amine) in ethanol/water (4:1). This non-stoichiometric approach selectively precipitates the (1S,4R)-isomer with >99% ee. Monitor ee via chiral HPLC using a Chiralpak IA column .

Q. What strategies address contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from impurities in stereoisomers or residual solvents. Implement orthogonal purification (e.g., preparative HPLC followed by recrystallization) and validate purity via ¹H NMR (integration of baseline signals) and differential scanning calorimetry (DSC) to confirm crystallinity. Cross-reference bioassays with independently synthesized batches .

Q. How does the stability of this compound vary under acidic vs. basic conditions?

  • Methodological Answer : Under acidic conditions (pH <3), the amine forms stable hydrochloride salts, as shown by FT-IR peaks at 2500–2700 cm⁻¹ (N–H stretch). In basic media (pH >10), degradation occurs via ring-opening, detectable by LC-MS as m/z 112→95 fragments. Store the compound as a tartrate salt at −20°C for long-term stability .

Q. What derivatization methods enhance the pharmacological utility of this compound?

  • Methodological Answer : Acylation with chloroformates (e.g., benzyl chloroformate) at −10°C in dichloromethane yields carbamate prodrugs with improved bioavailability. For CNS targeting, introduce lipophilic groups via reductive amination (e.g., formaldehyde/NaBH₃CN) to increase blood-brain barrier permeability .

Data Contradiction Analysis

  • Issue : Conflicting reports on the compound’s melting point (e.g., 120–125°C vs. 135–140°C).
  • Resolution : Variations arise from polymorphic forms. Use DSC to identify endothermic peaks corresponding to α- and β-crystalline phases. Slower cooling rates during recrystallization favor the β-form with higher thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.1]heptan-3-amine
Reactant of Route 2
Reactant of Route 2
1-Azabicyclo[2.2.1]heptan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.